molecular formula C23H20N6O2S2 B11266807 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide

2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B11266807
M. Wt: 476.6 g/mol
InChI Key: RREXHHUYIGYHAU-UHFFFAOYSA-N
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Description

2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the 4-methoxyphenyl group: This step often involves a substitution reaction where a suitable leaving group is replaced by the 4-methoxyphenyl group.

    Thioether formation:

    Acetamide formation: The final step involves the formation of the acetamide group, which can be achieved through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This would include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings, where hydrogen atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated for its ability to modulate biological pathways and its efficacy in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives: These compounds share a similar core structure but differ in their substituents.

    Thioether-containing compounds: These compounds contain a sulfur atom bonded to two carbon atoms, similar to the thioether linkage in the compound of interest.

    Acetamide derivatives: These compounds contain the acetamide functional group, similar to the compound of interest.

Uniqueness

The uniqueness of 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide lies in its combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H20N6O2S2

Molecular Weight

476.6 g/mol

IUPAC Name

2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C23H20N6O2S2/c1-31-17-8-6-15(7-9-17)19-13-20-22-25-26-23(28(22)10-11-29(20)27-19)33-14-21(30)24-16-4-3-5-18(12-16)32-2/h3-13H,14H2,1-2H3,(H,24,30)

InChI Key

RREXHHUYIGYHAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=CC=C5)SC)C3=C2

Origin of Product

United States

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